4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol
Overview
Description
The compound is a derivative of phenol and pyrazole. Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a benzene ring. Pyrazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The compound contains a phenol group, a pyrazole ring, and an ethenyl group linking them. The E-Z system might be used to describe the geometry around the double bond in the ethenyl group .Chemical Reactions Analysis
Phenols are acidic due to the presence of the hydroxyl group, and they can undergo electrophilic aromatic substitution reactions. Pyrazoles can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The properties of this compound would likely be influenced by the presence of the phenol and pyrazole groups. For example, it might show some degree of acidity due to the phenol group .Scientific Research Applications
Applications in Nonlinear Optical Materials
- The compound shows potential in the development of nonlinear optical (NLO) materials. For example, Draguta et al. (2015) synthesized binary adducts with phenolic coformers, including a compound similar in structure to 4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol. These materials were found to be stable at high temperatures and transparent across a wide spectrum, indicating potential for NLO applications (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Corrosion Inhibition Properties
- A theoretical study by Wang et al. (2006) on bipyrazolic-type organic compounds, closely related to 4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol, demonstrated potential activity as corrosion inhibitors. Their study employed density functional theory to elucidate the inhibition efficiencies and reactive sites of these compounds (Wang, Wang, Wang, Wang, & Liu, 2006).
Tautomerism Studies in NH-pyrazoles
- The compound's structural analogs have been studied for their tautomerism. Cornago et al. (2009) investigated the structures of four NH-pyrazoles, providing insight into the tautomerism in both solution and solid states, which is relevant for understanding the chemical behavior of similar compounds (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Synthesis and Properties of Nitropyrazoles
- Bozhenkov et al. (2006) studied the synthesis and properties of 5-chloro-4-nitropyrazoles, a group to which the compound belongs. Their research contributes to understanding the chemical properties and potential applications of these nitropyrazoles (Bozhenkov, Savosik, Larina, Mirskova, & Levkovskaya, 2006).
Future Directions
properties
IUPAC Name |
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-8-11(19)4-5-13(9)15-7-6-12-10(2)16-17(3)14(12)18(20)21/h4-8,15,19H,1-3H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMLPWVJEXVFGG-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC=CC2=C(N(N=C2C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N/C=C/C2=C(N(N=C2C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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